2-Methyl-3-(nitromethyl)but-3-en-2-ol
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Overview
Description
2-Methyl-3-(nitromethyl)but-3-en-2-ol is an organic compound with the molecular formula C₆H₁₁NO₃ It is characterized by the presence of a nitromethyl group attached to a butenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(nitromethyl)but-3-en-2-ol typically involves the nitration of 2-Methyl-3-buten-2-ol. The reaction is carried out under controlled conditions to ensure the selective formation of the nitromethyl group. Common reagents used in this synthesis include nitric acid and sulfuric acid, which act as nitrating agents. The reaction is usually performed at low temperatures to prevent over-nitration and to maintain the integrity of the butenol backbone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(nitromethyl)but-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroketones or nitroaldehydes.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The nitromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitroketones and nitroaldehydes.
Reduction: Amines and hydroxylamines.
Substitution: Various nitro-substituted derivatives.
Scientific Research Applications
2-Methyl-3-(nitromethyl)but-3-en-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving nitro group transformations and their biological implications.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(nitromethyl)but-3-en-2-ol involves its interaction with molecular targets through its nitro and hydroxyl groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-buten-2-ol: Lacks the nitromethyl group, making it less reactive in certain chemical reactions.
2-Methyl-3-(hydroxymethyl)but-3-en-2-ol: Contains a hydroxymethyl group instead of a nitromethyl group, leading to different reactivity and applications.
Uniqueness
2-Methyl-3-(nitromethyl)but-3-en-2-ol is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
938446-25-4 |
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Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
2-methyl-3-(nitromethyl)but-3-en-2-ol |
InChI |
InChI=1S/C6H11NO3/c1-5(4-7(9)10)6(2,3)8/h8H,1,4H2,2-3H3 |
InChI Key |
ZTYFFGCMANOODD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=C)C[N+](=O)[O-])O |
Origin of Product |
United States |
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